molecular formula C11H24 B14548212 3-Ethyl-2,3-dimethylheptane CAS No. 61868-21-1

3-Ethyl-2,3-dimethylheptane

Cat. No.: B14548212
CAS No.: 61868-21-1
M. Wt: 156.31 g/mol
InChI Key: KQUHXOYVQZYOOF-UHFFFAOYSA-N
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Description

3-Ethyl-2,3-dimethylheptane is a branched alkane with the molecular formula C11H24. It is a hydrocarbon consisting of a heptane backbone with ethyl and methyl substituents. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2,3-dimethylheptane typically involves the alkylation of a heptane derivative. One common method is the Friedel-Crafts alkylation, where heptane is reacted with ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .

Industrial Production Methods

Industrial production of branched alkanes like this compound often involves catalytic cracking and isomerization processes. Catalytic cracking breaks down larger hydrocarbons into smaller, branched alkanes, while isomerization rearranges straight-chain alkanes into branched forms. These processes are typically carried out in large-scale reactors under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,3-dimethylheptane, like other alkanes, primarily undergoes substitution reactions. These include:

Common Reagents and Conditions

Major Products Formed

    Halogenation: Haloalkanes (e.g., 3-chloro-2,3-dimethylheptane).

    Combustion: Carbon dioxide and water.

    Cracking: Smaller alkanes and alkenes.

Scientific Research Applications

3-Ethyl-2,3-dimethylheptane is used in various scientific research applications, including:

Mechanism of Action

As an alkane, 3-Ethyl-2,3-dimethylheptane is relatively inert and does not have a specific mechanism of action in biological systems. Its primary interactions involve van der Waals forces and hydrophobic interactions. In chemical reactions, it undergoes substitution and combustion reactions through free radical mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethylheptane
  • 3-Ethyl-2-methylhexane
  • 2,2-Dimethylheptane

Uniqueness

3-Ethyl-2,3-dimethylheptane is unique due to its specific branching pattern, which affects its physical and chemical properties. Compared to its isomers, it may have different boiling points, melting points, and reactivity due to the arrangement of its substituents .

Properties

CAS No.

61868-21-1

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

3-ethyl-2,3-dimethylheptane

InChI

InChI=1S/C11H24/c1-6-8-9-11(5,7-2)10(3)4/h10H,6-9H2,1-5H3

InChI Key

KQUHXOYVQZYOOF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(CC)C(C)C

Origin of Product

United States

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